5-Deoxystrigol
Overview
Description
5-Deoxystrigol is a naturally occurring strigolactone, a class of plant hormones derived from carotenoids. Strigolactones play crucial roles in plant growth regulation, including the inhibition of shoot branching, stimulation of seed germination in parasitic plants, and promotion of symbiotic relationships with arbuscular mycorrhizal fungi . This compound, in particular, was originally identified as a hyphal branching factor for arbuscular mycorrhizal fungi .
Mechanism of Action
Target of Action
5-Deoxystrigol primarily targets plant roots, where it acts as a germination stimulant for parasitic plants like Striga and Orobanche species . It also plays a crucial role in the interaction between plants and arbuscular mycorrhizal fungi, facilitating nutrient exchange .
Mode of Action
this compound interacts with specific receptors in the parasitic plant seeds, triggering their germination. This interaction involves the recognition of the strigolactone molecule by the parasitic seeds, which then initiate the germination process . Additionally, this compound influences the expression of transport proteins such as PIN1, which are essential for auxin transport in plants .
Biochemical Pathways
The compound affects several biochemical pathways, including those involved in plant hormone signaling and nutrient uptake. Strigolactones, including this compound, are part of the carotenoid biosynthesis pathway and influence the branching inhibition pathway in plants. They also play a role in the symbiotic relationship between plants and mycorrhizal fungi, enhancing phosphate uptake .
Pharmacokinetics
The pharmacokinetics of this compound in plants involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed by plant roots and distributed throughout the plant, where it exerts its effects. The compound is metabolized within the plant tissues, and its bioavailability is influenced by factors such as soil composition and microbial activity .
Result of Action
At the molecular level, this compound induces the germination of parasitic plant seeds by binding to specific receptors. At the cellular level, it modulates the expression of genes involved in hormone signaling and nutrient transport. This leads to enhanced nutrient uptake and growth regulation in the host plant .
Action Environment
Environmental factors such as soil type, moisture levels, and microbial presence significantly influence the action, efficacy, and stability of this compound. For instance, higher soil moisture can enhance the compound’s mobility and availability to parasitic seeds. Microbial activity in the soil can also affect the degradation and stability of this compound, impacting its overall effectiveness .
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Biochemical Analysis
Biochemical Properties
5-Deoxystrigol interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of plant architecture and response to abiotic factors such as nutrient availability and light . It is also known to stimulate hyphal branching of symbiotic arbuscular mycorrhizal (AM) fungi .
Cellular Effects
This compound influences cell function by regulating physiological processes in plants. It is involved in seed germination, plant growth and development, and delaying leaf senescence during plant survival under environmental constraints . It also promotes osmolytes production in stressed cells for maintenance of homeostasis under environmental stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is involved in the MAX/RMS/D pathway, where it acts as a new member participating in the biosynthesis of strigolactones .
Temporal Effects in Laboratory Settings
In aqueous solutions, this compound is stable at pH ≤ 7 with an estimated half-life of 1.5 days . It follows an addition–elimination pathway producing ABC lactone, and 5-hydroxybutenolide .
Metabolic Pathways
This compound is involved in the strigolactone biosynthetic pathway. Carlactonoic acid is transformed into this compound and 4-deoxyorobanchol in Arabidopsis . By allylic hydroxylation, this compound produces strigol or orobanchol and through homoallylic hydroxylation it generates sorgomol .
Transport and Distribution
This compound is transported through the xylem and contributes to the regulation of shoot architectural response to phosphate-limiting conditions . It is mainly generated in roots and released into the rhizosphere .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Strigolactones, including this compound, are synthesized in plastids and cytosol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Deoxystrigol typically involves the carotenoid biosynthetic pathway. One common method includes the oxidation of carlactone to carlactonoic acid, followed by cyclization to produce this compound . The reaction conditions often require specific enzymes and controlled environments to ensure the correct stereochemistry and bioactivity of the compound.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high stereochemical control. Current methods focus on optimizing the biosynthetic pathway in plants or using microbial systems to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: 5-Deoxystrigol undergoes various chemical reactions, including:
Oxidation: Conversion to more complex strigolactones like strigol or orobanchol.
Reduction: Though less common, reduction reactions can modify the functional groups on the molecule.
Substitution: Functional group substitutions can alter the biological activity of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes like cytochrome P450 monooxygenases are commonly used.
Reducing Agents: Specific reducing agents can be employed to modify the molecule’s structure.
Major Products:
Scientific Research Applications
5-Deoxystrigol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Strigol: Shares a similar structure but has additional hydroxyl groups.
Orobanchol: Another strigolactone with a slightly different structure and biological activity.
Sorgomol: A derivative of 5-Deoxystrigol with unique properties.
Uniqueness: this compound is unique due to its specific role in promoting hyphal branching in arbuscular mycorrhizal fungi and its relatively simple structure compared to other strigolactones . Its ability to act as a precursor for more complex strigolactones also highlights its importance in the biosynthetic pathway .
Properties
IUPAC Name |
(3E,3aR,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUQXRFEBHUBA-DYLOANJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401343942 | |
Record name | (+)-5-Deoxystrigol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401343942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151716-18-6 | |
Record name | (+)-5-Deoxystrigol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401343942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5-deoxystrigol and what is its significance in plant biology?
A: this compound is a naturally occurring strigolactone (SL), a class of plant hormones. It was first identified as a germination stimulant for the seeds of root parasitic weeds like Striga spp. and Orobanche spp. [, ]. These parasitic plants severely impact crop yields, particularly in Africa. This compound also acts as a crucial signaling molecule in the rhizosphere, promoting symbiotic relationships between plants and arbuscular mycorrhizal (AM) fungi []. This symbiotic interaction benefits plants by enhancing nutrient uptake.
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C19H22O6, and its molecular weight is 346.38 g/mol [].
Q3: How does this compound interact with its target to exert its biological effects?
A: this compound acts by binding to specific receptor proteins in target organisms. In parasitic weeds, this compound binds to the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE2 (HTL/KAI2) family of receptors, triggering seed germination []. In AM fungi, this compound stimulates hyphal branching by binding to and activating a putative receptor, possibly a hydrolase, though the exact target remains unidentified [].
Q4: Does the stereochemistry of this compound affect its biological activity?
A: Yes, the stereochemistry of the butenolide D-ring significantly influences the biological activity of strigolactones, including this compound []. Different stereoisomers can exhibit varied potencies and even induce different physiological responses.
Q5: Can you elaborate on the role of this compound in regulating plant architecture?
A: While primarily known for its rhizosphere signaling role, this compound and its derivatives, like sorgomol, act as hormones within the plant, influencing shoot architecture, specifically tillering [, , ].
Q6: What is the role of LGS1 in the biosynthesis of this compound?
A: LGS1, short for Low Germination Stimulant 1, is a key gene involved in the biosynthetic pathway of strigolactones [, , ]. In sorghum, a mutation in the LGS1 gene, encoding a sulfotransferase, leads to a shift in strigolactone production from this compound to orobanchol, a stereoisomer with lower Striga germination stimulatory activity [, ]. This discovery has been crucial in understanding Striga resistance in certain sorghum cultivars.
Q7: How is this compound synthesized in plants?
A: this compound biosynthesis starts in the plastids with the carotenoid pathway []. Key enzymes include DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CCD8 [, ]. Carlactone (CL) was identified as a biosynthetic precursor to this compound, with the involvement of cytochrome P450 enzymes, particularly CYP711A subfamily members, in its conversion [, ]. Studies using 13C-labeled CL confirmed its conversion to this compound in rice [].
Q8: How does phosphate availability affect the production of this compound?
A: Phosphate deficiency significantly increases the production and exudation of strigolactones, including this compound, in various plants, including rice [, , ]. This increased exudation is thought to attract AM fungi to form symbioses, thereby enhancing phosphate acquisition under nutrient-limiting conditions [, ]. Conversely, higher phosphate levels decrease strigolactone production [, ].
Q9: Are there any known inhibitors of this compound biosynthesis?
A: Yes, several inhibitors of this compound biosynthesis have been identified. Fluridone, a known inhibitor of carotenoid biosynthesis, effectively reduces strigolactone production in rice and other plants [, ]. TIS108, a triazole-type inhibitor, specifically targets strigolactone biosynthesis and reduces this compound levels [, ]. Tebuconazole, another triazole fungicide, also demonstrates potent inhibitory effects on this compound biosynthesis []. These inhibitors are valuable tools for studying strigolactone biosynthesis and function.
Q10: Are there any analytical techniques to detect and quantify this compound?
A: Yes, highly sensitive and specific analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are used to detect and quantify minute amounts of strigolactones, including this compound, in plant tissues and root exudates [, ].
Q11: Can you elaborate on the ecological implications of this compound production?
A: The exudation of this compound into the rhizosphere plays a crucial role in shaping the plant’s interactions with other organisms. While it promotes beneficial symbioses with AM fungi, it also serves as a cue for parasitic weeds like Striga, leading to their germination and parasitism [, , ]. This dual role highlights the ecological complexities of plant signaling in the rhizosphere.
Q12: What are the potential applications of this compound in agriculture?
A: Understanding the biosynthesis and signaling pathways of this compound holds promise for developing novel agricultural applications. By manipulating strigolactone production or perception in crops, it might be possible to: * Develop Striga-resistant crops by reducing or modifying the types of strigolactones exuded [, ]. * Enhance beneficial AM fungal symbioses to improve nutrient uptake and plant growth, especially in low-input agricultural systems []. * Develop plant growth regulators that can influence plant architecture, potentially improving crop yields [].
Q13: What are the challenges in studying and applying this compound?
A: Studying and harnessing the potential of this compound presents several challenges: * These molecules are produced in trace amounts, making extraction and analysis technically demanding []. * Strigolactones are chemically unstable, requiring careful handling and storage []. * The biosynthesis and signaling pathways of strigolactones are complex and not fully elucidated, requiring further research [, , , ]. * A deeper understanding of the ecological consequences of manipulating strigolactone signaling in the rhizosphere is crucial to avoid unintended negative effects on plant-microbe interactions.
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